(R)-1-Methyl-prop-2-ynylamine is an organic compound classified as a propargylamine, which is characterized by the presence of a propargyl group (an alkyne with a terminal carbon) attached to an amine. Its systematic name reflects its structure, which includes a methyl group and a prop-2-ynyl moiety. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly as a precursor in the synthesis of various biologically active molecules.
The compound is classified under the following categories:
It can be sourced from various chemical suppliers, including Sigma-Aldrich and Alfa Aesar, which provide it in varying purities for research and industrial applications .
The synthesis of (R)-1-Methyl-prop-2-ynylamine can be achieved through several methods, primarily focusing on the use of propargyl halides and amines. One common approach involves:
For example, a method involving the alkylation of amines with propargyl bromide in the presence of a base like sodium hydride has been documented, yielding high purity products .
(R)-1-Methyl-prop-2-ynylamine participates in various chemical reactions:
For instance, it has been used in the synthesis of substituted imidazoles via multi-component reactions involving aldehydes and other amines .
The mechanism of action for (R)-1-Methyl-prop-2-ynylamine primarily involves its role as a nucleophile in organic reactions. Upon interacting with electrophiles:
Data from various studies indicate that compounds derived from (R)-1-Methyl-prop-2-ynylamine exhibit significant biological activity, particularly in inhibiting enzymes such as monoamine oxidase .
Relevant data indicate that (R)-1-Methyl-prop-2-ynylamine is stable under standard laboratory conditions but should be handled with care due to its reactivity .
(R)-1-Methyl-prop-2-ynylamine has several scientific uses:
(R)-1-Methyl-prop-2-ynylamine [(R)-MPA] serves as a pivotal chiral building block in neuropharmaceutical synthesis, with its propargyl functionality enabling diverse downstream modifications. The strategic installation of its stereocenter relies on well-established alkylation and reductive amination protocols.
Classical chiral pool approaches exploit naturally occurring chiral precursors for asymmetric synthesis. A prominent route involves nucleophilic displacement on (R)-propylene oxide derivatives using propargylamine anions, yielding enantiomerically enriched (R)-MPA hydrochloride after hydrochloric acid workup. This method typically achieves ≥95% enantiomeric excess (ee) but requires rigorous control of reaction parameters to prevent racemization during the ring-opening step [5] [8]. Alternative pathways utilize chiral auxiliaries like (S)-α-methylbenzylamine, which directs stereoselective alkylation of propargyl halides. Following C–N bond formation, catalytic hydrogenolysis cleaves the auxiliary, liberating (R)-MPA with reported yields of 68-82% and ee values >90%. Drawbacks include the stoichiometric auxiliary requirement and additional synthetic steps, impacting atom economy [6] [10].
Table 1: Alkylation Approaches for (R)-MPA Synthesis
Method | Chiral Source | Key Reagent | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|---|
Epoxide Ring-Opening | (R)-Propylene Oxide | Propargylamine Anion | 70-85 | ≥95 | Sensitivity to moisture |
Chiral Auxiliary Alkylation | (S)-α-Methylbenzylamine | Propargyl Bromide | 68-82 | >90 | Multi-step; stoichiometric auxiliary |
Asymmetric Phase-Transfer | Cinchona Alkaloid Catalyst | Propargyl Sulfonate | 75 | 88 | Moderate enantioselectivity |
Reductive amination offers a direct route to (R)-MPA by coupling propargyl halides with ammonia equivalents under reducing conditions. Propargyl bromide reacts with tert-butyl carbamate (Boc-NH₂) to form N-Boc-propargylamine, which undergoes stereoselective reduction using chiral borane catalysts (e.g., Corey-Bakshi-Shibata catalyst) to install the chiral center. Subsequent deprotection yields (R)-MPA with ee values up to 94%. Sodium cyanoborohydride-mediated reductive amination of propargyl aldehyde with ammonium acetate represents another viable pathway, though controlling enantioselectivity requires chiral modifiers [3] [6]. Microwave-assisted protocols have accelerated these reactions, reducing typical reaction times from 24 hours to under 2 hours while maintaining yields >75% [8].
Modern catalytic methods provide efficient access to enantiopure (R)-MPA, minimizing waste and maximizing stereochemical precision.
Copper(I) complexes with chiral phosphine ligands (e.g., (R,R)-Ph-BOX, Josiphos derivatives) catalyze the asymmetric addition of terminal alkynes to imines. Glyoxylate-derived N-tert-butanesulfinyl imines react with methylacetylene in the presence of 5 mol% Cu/Ph-BOX, affording protected (R)-MPA derivatives with 92-97% ee and yields exceeding 85% [9]. The tert-butanesulfinyl group acts as a chiral directing group and facilitates facile acidolytic cleavage. Palladium catalysis using bidentate ferrocenyl ligands enables kinetic resolution of racemic MPA precursors. For instance, Pd/(S,S)-Taniaphos selectively acylates (S)-N-acylpropargylamine, leaving (R)-enantiomer unreacted (s-factor >20). This approach delivers (R)-MPA after hydrolysis with optical purity >99% ee, albeit with a maximum theoretical yield of 50% [7] [9].
Iminium-ion catalysis using MacMillan’s imidazolidinones enables enantioselective α-amination of propargyl aldehydes. Treatment of 2-methyl-3-butynal with azodicarboxylate and 10 mol% (2S,5S)-tert-butyl-imidazolidinone catalyst generates α-hydrazino aldehyde intermediates. Reduction (NaBH₄) and hydrazine cleavage yield (R)-MPA with 88% ee and 70% yield over three steps [9]. Chiral phosphoric acids (TRIP derivatives) catalyze the Friedel-Crafts reaction between N-acylimines and electron-rich arenes, producing chiral amine precursors. While applicable to propargylimines, this method requires subsequent alkyne transposition steps to access (R)-MPA directly, limiting its practicality.
Table 2: Catalytic Asymmetric Methods for (R)-MPA
Catalytic System | Reaction Type | Key Intermediate | ee (%) | Yield (%) | Advantage |
---|---|---|---|---|---|
Cu/(R,R)-Ph-BOX | Alkyne-Imine Addition | N-Sulfinylimine | 92-97 | >85 | High atom economy |
Pd/(S,S)-Taniaphos | Kinetic Resolution | N-Acylpropargylamine | >99 | ≤50 | Exceptional enantioselectivity |
MacMillan Imidazolidinone | α-Amination | Propargyl Aldehyde | 88 | 70 (3 steps) | Metal-free |
TRIP Phosphoric Acid | Friedel-Crafts Amination | Propargyl N-Acylimine | 90 | 65 | Broad substrate scope |
Biocatalysis offers sustainable routes to (R)-MPA under mild conditions, leveraging enzymatic stereoselectivity.
Transaminases (TAs) demonstrate high efficiency for chiral amine synthesis. Engineered ω-transaminases (e.g., from Arthrobacter citreus) convert propargyl methyl ketone to (R)-MPA using isopropylamine as an amino donor. Protein engineering via directed evolution has improved activity toward this sterically demanding substrate, achieving >99% ee and 78% conversion at 30°C in aqueous buffer. Challenges remain in substrate solubility and product inhibition [4] [10]. Imine reductases (IREDs) provide complementary routes by stereoselectively reducing N-substituted propargyl imines. Co-factor recycling is accomplished via glucose dehydrogenase (GDH)-coupled NADPH regeneration, enabling catalyst loadings <2 g/L. Recent advances utilize deep eutectic solvents (DES; e.g., choline chloride:glycerol, 1:2) as reaction media, enhancing enzyme stability and substrate solubility. Reactions in DES yield (R)-MPA with 95% ee and 85% isolated yield while reducing organic solvent consumption by 70% [10].
Integrated chemo-enzymatic flowsystems represent cutting-edge innovations. A continuous setup couples immobilized lipase-catalyzed kinetic resolution of racemic N-acetyl-MPA with inline acidic hydrolysis. This configuration delivers (R)-MPA at 0.5 g/h productivity with 99.5% ee, demonstrating the scalability of biocatalytic approaches under continuous manufacturing paradigms [4].
Table 3: Green Solvents in Biocatalytic (R)-MPA Synthesis
Biocatalyst | Solvent System | Conversion (%) | ee (%) | Sustainability Metric |
---|---|---|---|---|
Engineered ω-Transaminase | Phosphate Buffer (pH 7.5) | 78 | >99 | Aqueous; biodegradable |
Imine Reductase (IRED) | Choline Chloride:Glycerol | 85 | 95 | 70% reduced organic solvent |
Lipase B (CALB, immobilized) | scCO₂/ionic liquid biphasic | 90 | 99.5 | Near-zero E-factor |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1